

Application Notes and Protocols: Synthesis of 2-Benzyloxy-4-iodophenol

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Compound of Interest

Compound Name: 2-Benzyloxy-4-iodophenol

Cat. No.: B135325

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Abstract

This document provides a detailed protocol for the synthesis of **2-benzyloxy-4-iodophenol** from 4-iodophenol via a Williamson ether synthesis. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and complex organic molecules where the protection of a phenolic hydroxyl group is required. The protocol described herein utilizes benzyl bromide as the benzylating agent and potassium carbonate as the base in N,N-dimethylformamide (DMF) as the solvent.

Introduction

The protection of phenols is a common and often necessary step in multi-step organic synthesis. The benzyl ether is a widely used protecting group for phenols due to its stability under a variety of reaction conditions, including acidic, basic, and some reducing and oxidizing environments. Furthermore, it can be readily cleaved by catalytic hydrogenolysis. The Williamson ether synthesis is a robust and versatile method for the formation of ethers, including the benzylation of phenols. This method involves the deprotonation of the phenol by a base to form a phenoxide, which then acts as a nucleophile and attacks the benzyl halide in an SN2 reaction to yield the corresponding benzyl ether.

Reaction Scheme

Caption: Reaction scheme for the synthesis of **2-Benzyloxy-4-iodophenol**.

Experimental Protocol

This protocol is adapted from a general procedure for the O-benylation of phenols.^[1]

Materials:

- 4-Iodophenol
- Benzyl bromide
- Potassium carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Deionized water
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Thermometer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

- Thin-layer chromatography (TLC) plates and chamber

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodophenol (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).
- Add anhydrous DMF to the flask to dissolve the reactants.
- To the stirred suspension, add benzyl bromide (1.03 equiv) dropwise at room temperature.
- Stir the reaction mixture at room temperature for 14 hours.
- Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and hexane as the eluent).
- Upon completion of the reaction (disappearance of the starting phenol), quench the reaction by pouring the mixture into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with deionized water (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure **2-benzyloxy-4-iodophenol**.

Data Presentation

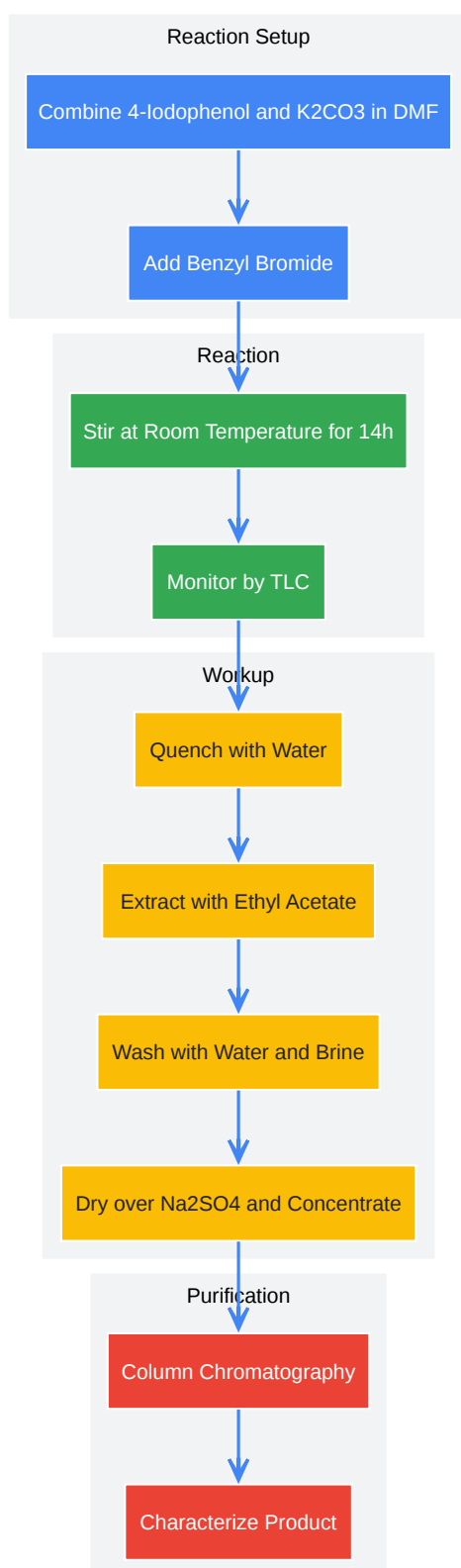
Table 1: Reactant and Product Information

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Role	Stoichiometric Equiv.
4-Iodophenol	540-38-5	C ₆ H ₅ IO	220.01	Starting Material	1.0
Benzyl Bromide	100-39-0	C ₇ H ₇ Br	171.04	Reagent	1.03
Potassium Carbonate	584-08-7	K ₂ CO ₃	138.21	Base	2.5
2-Benzyloxy-4-iodophenol	289471-92-7	C ₁₃ H ₁₁ IO ₂	326.13	Product	-

Table 2: Reaction Parameters and Expected Outcome

Parameter	Value
Solvent	N,N-Dimethylformamide (DMF)
Reaction Temperature	Room Temperature
Reaction Time	14 hours
Expected Yield	>90% (based on similar reactions) [1]
Purity (post-column)	>95%

Mandatory Visualization



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References

- 1. researchgate.net [researchgate.net]
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